molecular formula C18H36N4 B12687085 N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine CAS No. 76364-73-3

N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine

Cat. No.: B12687085
CAS No.: 76364-73-3
M. Wt: 308.5 g/mol
InChI Key: CNGMXDQCLASLHN-UHFFFAOYSA-N
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Description

N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (CAS: 76364-73-3) is a polyamine compound characterized by a bicyclic octahydro-4,7-methano-1H-indene backbone substituted with two 3-aminopropyl groups and methylamine functionalities. It is registered under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) as of May 31, 2018 . The compound is utilized in epoxy resin formulations, where it acts as a curing agent due to its amine reactivity . Its rigid bicyclic framework may enhance thermal stability compared to linear polyamines, making it suitable for high-performance materials.

Properties

CAS No.

76364-73-3

Molecular Formula

C18H36N4

Molecular Weight

308.5 g/mol

IUPAC Name

N'-[[3-[(3-aminopropylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C18H36N4/c19-5-1-7-21-11-15-10-16-13-3-4-14(9-13)18(16)17(15)12-22-8-2-6-20/h13-18,21-22H,1-12,19-20H2

InChI Key

CNGMXDQCLASLHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(C(C3)CNCCCN)CNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine typically involves the reaction of octahydro-4,7-methano-1H-indene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine, differing in backbone topology, substituents, or applications:

N,N'-Bis(3-aminopropyl)piperazine (CAS: 7209-38-3)

  • Structure: A linear piperazine backbone with 3-aminopropyl substituents.
  • Properties: Lower molecular rigidity compared to the bicyclic methanoindene framework of the target compound. Piperazine derivatives are widely used in pharmaceuticals and polymer synthesis due to their flexibility and chelating ability.
  • Applications : Primarily employed in drug delivery systems and as corrosion inhibitors.
  • Registration : REACH-registered on May 31, 2018 .

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS: 4605-14-5)

  • Structure: A linear propane-1,3-diamine backbone with 3-aminopropyl groups.
  • Properties : Molecular weight = 188.31 g/mol; density = 0.92 g/cm³. Lacks the bicyclic structure, resulting in lower thermal stability but higher solubility in polar solvents.
  • Applications : Used in organic synthesis and as a precursor for dendrimers.
  • Commercial Availability : Priced at JPY 62,800/25g (Kanto Reagents, 2022) .

N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: Not explicitly listed)

  • Structure: Ethylenediamine backbone with 3-aminopropyl substituents.
  • Properties : Classified as a corrosive liquid (UN2735) under transport regulations. Its linear structure contrasts with the bicyclic rigidity of the target compound.
  • Applications : Found in industrial adhesives (e.g., LOCTITE PC 9593 B HARDENER) .

Tricyclodecane-diamine (Octahydro-4,7-methano-1H-indenedimethylamine; CAS: 68889-71-4)

  • Structure: Shares the octahydro-4,7-methano-1H-indene backbone but lacks 3-aminopropyl substituents.
  • Hazards : May cause skin irritation or allergic sensitization.

N,N-Bis[3-(dimethylamino)propyl]amine (CAS: 6711-48-4)

  • Structure: Dimethylamino groups replace primary amines on the propyl chains.
  • Properties : Reduced nucleophilicity compared to the target compound, limiting its utility in epoxy curing. However, dimethyl groups enhance stability against oxidation.
  • Applications : Intermediate in surfactant synthesis .

Comparative Data Table

Compound Name (CAS) Backbone Structure Substituents Molecular Weight (g/mol) Key Applications
N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (76364-73-3) Bicyclic methanoindene 3-aminopropyl, methylamine Not reported Epoxy resins, adhesives
N,N'-Bis(3-aminopropyl)piperazine (7209-38-3) Piperazine 3-aminopropyl Not reported Pharmaceuticals
N,N'-Bis(3-aminopropyl)-1,3-propanediamine (4605-14-5) Linear propane-1,3-diamine 3-aminopropyl 188.31 Dendrimer synthesis
Tricyclodecane-diamine (68889-71-4) Bicyclic methanoindene Methylamine Not reported Dental materials

Key Research Findings

  • Thermal Stability: The bicyclic methanoindene backbone in 76364-73-3 provides superior thermal resistance compared to linear analogs like 4605-14-5, as rigid structures hinder molecular motion .
  • Reactivity: Primary amines in 76364-73-3 exhibit higher reactivity in epoxy curing than dimethylamino derivatives (e.g., 6711-48-4), enabling faster crosslinking .
  • Toxicity : While 76364-73-3 and 68889-71-4 share similar hazards (skin irritation), the former’s additional amines may necessitate stricter handling protocols .

Biological Activity

N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (CAS No. 76364-73-3) is a chemical compound with potential biological activity. This compound belongs to a class of amines and has garnered interest due to its structural properties and possible applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C18H36N4C_{18}H_{36}N_{4}, with a molecular weight of approximately 308.51 g/mol. Its structure features a bicyclic framework that may influence its interaction with biological targets. The presence of multiple amine groups suggests potential for hydrogen bonding, which is significant in biological systems.

PropertyValue
Molecular FormulaC18H36N4C_{18}H_{36}N_{4}
Molecular Weight308.51 g/mol
CAS Number76364-73-3
SynonymsN,N'-bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine

The biological activity of N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that compounds with similar structures often exhibit affinity for various receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling which may impact mood regulation and cognitive functions.
  • Serotonin Receptors : Interaction with serotonin pathways could influence anxiety and depression-related behaviors.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluating the effects of similar compounds on rodent models demonstrated alterations in locomotor activity and anxiety levels, suggesting that N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine may exhibit anxiolytic or stimulant properties depending on dosage and administration routes.
  • Binding Affinity Assays : In vitro studies using radiolabeled ligands have shown that the compound binds to dopamine D2 receptors with moderate affinity, indicating its potential role as a dopamine agonist or antagonist depending on the receptor subtype targeted.
  • Toxicological Assessments : Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are required to establish a comprehensive toxicological profile.

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